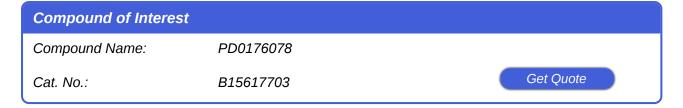


Application Notes and Protocols for BMS-777607 Administration in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met and Axl receptor tyrosine kinases, in preclinical mouse models of cancer.

Introduction

BMS-777607 is an ATP-competitive inhibitor targeting the c-Met, Axl, Ron, and Tyro3 kinases, with IC50 values in the low nanomolar range.[1] Dysregulation of the c-Met and Axl signaling pathways is implicated in the progression of numerous cancers, promoting tumor growth, survival, invasion, and metastasis.[2][3][4][5] BMS-777607 has demonstrated significant antitumor efficacy in various preclinical cancer models by inhibiting these key signaling cascades. [6][7][8] This document outlines the administration of BMS-777607 in mouse models, including recommended dosage, administration routes, and detailed experimental protocols.

Mechanism of Action: Targeting c-Met and Axl Signaling

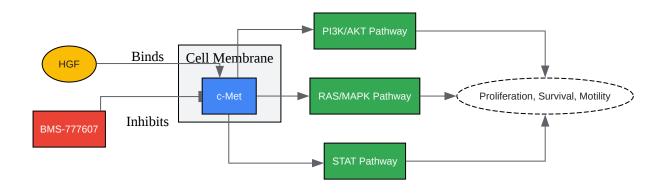
BMS-777607 exerts its anti-tumor effects by binding to the ATP-binding site of c-Met and Axl kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.[1][9]



c-Met Signaling Pathway: The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers a signaling cascade that includes the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, and motility.[4][10][11][12]

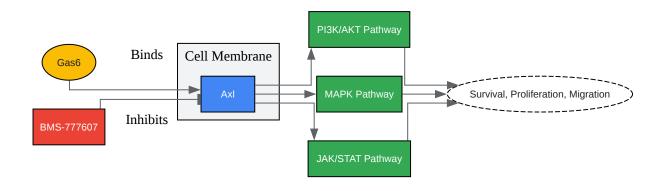
Axl Signaling Pathway: Axl is activated by its ligand, Gas6, leading to the activation of downstream pathways such as PI3K/AKT, MAPK, and JAK/STAT, which are involved in cell survival, proliferation, migration, and invasion.[3][5][13][14][15]

Below are diagrams illustrating the simplified signaling pathways inhibited by BMS-777607.



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Caption: Simplified c-Met Signaling Pathway and Inhibition by BMS-777607.



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Caption: Simplified Axl Signaling Pathway and Inhibition by BMS-777607.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of BMS-777607 in various mouse models.

Table 1: Efficacy of BMS-777607 in Glioblastoma Xenograft Models

Cell Line	Mouse Strain	Administr ation Route	Dosage	Treatmen t Schedule	Outcome	Referenc e
SF126	CD1NuNu	Intraperiton eal (i.p.)	30 mg/kg	Daily	56% tumor volume reduction	[6]
U118MG	CD1NuNu	Intraperiton eal (i.p.)	30 mg/kg	Daily	>91% tumor remission	[6]

Table 2: Efficacy of BMS-777607 in Other Cancer Xenograft Models



Tumor Model	Mouse Strain	Administr ation Route	Dosage	Treatmen t Schedule	Outcome	Referenc e
GTL-16 (Gastric)	Athymic	Oral	6.25-50 mg/kg	Daily	Significant tumor volume reduction	[1][16][17]
KHT (Fibrosarco ma)	C3H/HeJ	Not Specified	25 mg/kg/day	Daily	28.3% decrease in lung tumor nodules	[1][8]
NCI-H226 (Mesotheli oma)	Balb/c nude	Intraperiton eal (i.p.)	20 mg/kg	15 doses over 3 weeks	Significant tumor growth inhibition	[18]
NCI-H226 (Mesotheli oma)	Balb/c nude	Oral gavage	5, 10, 25 mg/kg	21 doses over 3 weeks	Significant tumor growth inhibition (25 mg/kg)	[18]
E0771 (Breast Cancer)	C57BL/6J	Intraperiton eal (i.p.)	25 mg/kg/day	Daily, starting on day 10	Significant decrease in tumor growth and lung metastasis (in combinatio n with anti-PD-1)	[7]

Experimental Protocols



Preparation of BMS-777607 Formulation

Materials:

- BMS-777607 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile water for injection (ddH2O) or Phosphate-buffered saline (PBS)

Protocol for Oral Gavage Formulation:

- Dissolve BMS-777607 in DMSO to create a stock solution (e.g., 125 mg/ml).
- To prepare a 1 mL working solution, add 40 μL of the DMSO stock solution to 450 μL of PEG300 and mix until clear.
- Add 50 μL of Tween 80 to the mixture and mix until clear.
- Add 460 μ L of ddH2O to bring the final volume to 1 mL.
- The final formulation should be used immediately.[17]

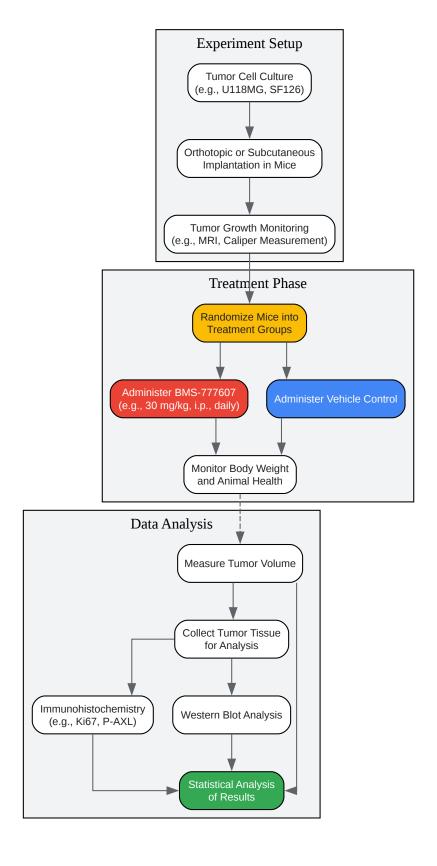
Protocol for Intraperitoneal (i.p.) Injection Formulation:

 Dissolve BMS-777607 in a vehicle such as 100 μL of DMSO per mouse per day.[7] Ensure the final concentration of DMSO is non-toxic.

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using BMS-777607 in a xenograft mouse model.





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Caption: General Experimental Workflow for BMS-777607 In Vivo Studies.



Detailed Protocol for Orthotopic Glioblastoma Model[6]

Mouse Strain: CD1NuNu mice

Cell Lines: U118MG or SF126 human glioblastoma cells

Procedure:

- Tumor Cell Implantation:
 - Anesthetize mice with an intraperitoneal injection of Ketamine/Xylazine solution.
 - Position the mouse in a stereotactic frame.
 - Create a burr hole in the skull at the desired coordinates.
 - Stereotactically inject tumor cells into the brain.
- Tumor Growth Monitoring:
 - Monitor tumor growth using Magnetic Resonance Imaging (MRI).
 - o Initiate treatment once tumors are established.
- Treatment:
 - Administer BMS-777607 at 30 mg/kg via intraperitoneal injection daily.
 - Administer a vehicle control to the control group.
- Efficacy Assessment:
 - Continue MRI scans to monitor tumor volume changes.
 - At the end of the study, euthanize the mice and collect brain tissue.
 - Perform immunohistochemistry for markers of proliferation (Ki67) and apoptosis.
 - Perform Western blot analysis to confirm the inhibition of Axl phosphorylation.



Detailed Protocol for Syngeneic Breast Cancer Model[7]

Mouse Strain: C57BL/6J mice

Cell Line: E0771 murine triple-negative breast cancer cells

Procedure:

- Tumor Cell Implantation:
 - Implant E0771 cells orthotopically into the mammary fat pad.
- Treatment Initiation:
 - Begin treatment when tumors become palpable (e.g., on day 10 post-implantation).
- Treatment Regimen:
 - Administer BMS-777607 at 25 mg/kg/day via intraperitoneal injection.
 - \circ For combination studies, administer anti-PD-1 antibody (e.g., 100 μ g/mouse on specified days).
 - Administer vehicle control (e.g., DMSO) and isotype control antibody to the respective control groups.
- Monitoring and Analysis:
 - Measure tumor growth every three days using calipers.
 - Monitor body weight as an indicator of toxicity.
 - At the end of the study, excise tumors and lungs (for metastasis analysis).
 - Perform flow cytometry on dissociated tumors to analyze immune cell infiltration (e.g., CD3+, CD4+, CD8+ T cells).

Pharmacokinetics and Toxicology



Pharmacokinetic studies in Balb/c mice have been conducted.[16][19] Following a single oral dose of 10 mg/kg, BMS-777607 is absorbed, and after an intravenous bolus of 5 mg/kg, it is distributed.[16][19]

In terms of toxicology, studies have shown that BMS-777607 is generally well-tolerated at effective doses.[6] No significant weight loss or morbidity was observed at concentrations of 30-50 mg/kg in animal models.[6] Similarly, oral administration of up to 50 mg/kg did not result in observed toxicity in athymic mice.[1][17] Standard preclinical toxicology studies in rodents are sufficient to determine a safe starting dose for clinical trials.[20]

Conclusion

BMS-777607 is a valuable tool for preclinical cancer research, demonstrating potent anti-tumor activity in various mouse models through the inhibition of c-Met and Axl signaling pathways. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vivo studies with this compound. Careful consideration of the tumor model, administration route, and dosage is crucial for achieving optimal therapeutic outcomes.

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Methodological & Application





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